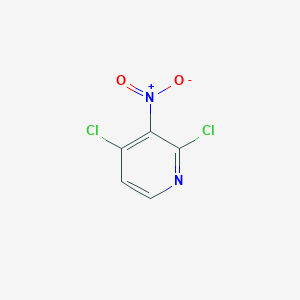

2,4-Dichloro-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXYIHGMYDJHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441383 | |

| Record name | 2,4-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5975-12-2 | |

| Record name | 2,4-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-nitropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring, render it highly reactive and valuable for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as white to yellow crystals.[1] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 5975-12-2 | [2][3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3] |

| Molecular Weight | 192.99 g/mol | [3] |

| Appearance | White to yellow solid/powder to crystal | [1][4] |

Thermal and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 61.5-62 °C | [4] |

| Boiling Point | 285.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Chloroform | Slightly Soluble | [5] |

| Petroleum Ether | Poor solubility | [5] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data based on its structure.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the two chlorine atoms and the nitro group will cause these protons to be significantly deshielded, resulting in downfield chemical shifts.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.0-8.5 | Doublet | ~5-6 |

| H-6 | ~7.5-8.0 | Doublet | ~5-6 |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the chlorine and nitro groups will be significantly influenced by their electronic effects.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~135-140 |

| C-4 | ~145-150 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 1550-1475 | N-O asymmetric stretch (nitro group) |

| 1360-1290 | N-O symmetric stretch (nitro group) |

| 1600-1400 | C=C and C=N stretching (in-ring) |

| 850-550 | C-Cl stretch |

Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Fragment |

| 192/194/196 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 162/164 | [M-NO]⁺ |

| 147/149 | [M-NO₂]⁺ |

| 112 | [M-NO₂-Cl]⁺ |

Synthesis of this compound

This compound is typically synthesized from 2,4-dihydroxy-3-nitropyridine (B116508) or its tautomer, 4-hydroxy-3-nitropyridin-2(1H)-one.[4][6] The synthesis involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine

-

Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl₃).[6]

-

Reaction Conditions: Heat the reaction mixture at 90 °C for 20 hours.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[6]

-

Carefully pour the concentrated residue into ice water.[6]

-

Extract the aqueous mixture with ethyl acetate (B1210297).[6]

-

Combine the organic phases, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[6]

-

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent to obtain this compound as a colorless crystalline solid.[6]

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are excellent leaving groups and can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.[2] This reactivity is a cornerstone of its utility in organic synthesis.

General Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as acetonitrile.

-

Addition of Reagents: Slowly add a solution of the desired amine (1.0-1.2 eq.) and a base, such as triethylamine (B128534) (1.5 eq.), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Activity: TNF-α Inhibition

This compound has been identified as a precursor for the synthesis of compounds that act as inhibitors of tumor necrosis factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine that exists as a homotrimer. Small molecule inhibitors can promote the disassembly of this trimer, thereby inhibiting its biological activity. This mechanism of action is a target for the development of anti-inflammatory drugs.

Mechanism of TNF-α Inhibition by a Small Molecule.

Applications

The reactivity of this compound makes it a valuable intermediate in several fields:

-

Pharmaceuticals: It is a key starting material for the synthesis of various biologically active compounds, including kinase inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[2] Its use in the development of compounds with potential applications in autoimmune diseases and cancer has also been explored.[2]

-

Agrochemicals: This compound serves as an intermediate in the synthesis of herbicides and insecticides.[1]

-

Material Science: It is used in the production of specialized polymers and coatings.[1]

Safety and Handling

This compound is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and material science. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it an invaluable tool for researchers and scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in the development of novel and functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(5975-12-2) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. rsc.org [rsc.org]

2,4-Dichloro-3-nitropyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-dichloro-3-nitropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, molecular structure, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

This compound is a versatile heterocyclic compound.[1] Its reactivity is enhanced by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine (B92270) ring, making it an essential building block in organic synthesis.[1][2]

Molecular Structure:

The structural details are summarized in the table below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 5975-12-2 | [1][4][5][6][7] |

| Molecular Weight | 192.99 g/mol | [1][4][5] |

| PubChem CID | 10535773 | [1][3] |

| MDL Number | MFCD09261088 | [1][4] |

| EC Number | 688-499-7 |[3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to yellow solid | [1] |

| Melting Point | 61.5-62 °C | [8] |

| Boiling Point | 285.7 ± 35.0 °C at 760 mmHg | [6][8] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Purity | ≥97% to ≥99% (HPLC) |[1][4] |

Table 3: Computational Chemistry Data

| Descriptor | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 56.03 | [4] |

| LogP | 2.2966 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 |[4] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the chlorination of a dihydroxynitropyridine precursor.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine (B116508)

This procedure details the conversion of 2,4-dihydroxy-3-nitropyridine to the target compound using phosphorus oxychloride (POCl₃) and a base like diisopropylethylamine (DIPEA).

-

Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl₃).[7][9]

-

Addition of Base: Add diisopropylethylamine (DIPEA) to the suspension over a period of 1 hour.[9] The reaction is exothermic and the temperature should be controlled by the rate of addition.[9]

-

Heating: Heat the reaction mixture to approximately 90-100°C and maintain for several hours (e.g., 4-20 hours) until the reaction is complete, which can be monitored by HPLC.[7][9]

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it into a vigorously stirred ice-water mixture to quench the reaction.[7][9] A solid product will precipitate.[9]

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (e.g., 3 x 150 mL).[7]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.[7]

-

Purification: The crude product can be further purified by silica (B1680970) gel column chromatography using an eluent such as 50% ethyl acetate/hexane to yield this compound as a colorless or off-white crystalline solid.[7][9]

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a key intermediate due to its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group activates the chlorine atoms, particularly at the C4 position (para to the nitro group), making it a prime site for nucleophilic attack.[10]

This reactivity is leveraged in the synthesis of a wide range of more complex molecules.[1]

-

Pharmaceutical Development: It is a crucial reactant in the synthesis of various pharmaceuticals.[1] A notable example is its use in the discovery of Imigliptin, a selective dipeptidyl peptidase IV (DPP-4) inhibitor for treating type 2 diabetes.[7][8] It has also been used to synthesize quinoline (B57606) derivatives with potential applications in treating autoimmune diseases or cancer.[7]

-

Agrochemical Chemistry: The compound serves as an important intermediate in the production of herbicides and insecticides.[1]

-

Biological Activity: this compound has been shown to inhibit the influenza virus in vitro and can act as an inhibitor of tumor necrosis factor-alpha (TNFα) production.[7]

Caption: Role as a precursor in synthesis via Nucleophilic Aromatic Substitution.

The compound's role as a building block for advanced therapeutics like DPP-4 inhibitors highlights its importance in modern drug discovery pipelines. The synthesis pathway allows for the strategic introduction of various functional groups to modulate the biological activity of the final molecule.

Caption: Logical pathway from building block to therapeutic agent.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13]

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do, and continue rinsing.[11]

-

First Aid (Skin): If on skin, wash with plenty of soap and water.[13][14][15]

-

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[1][12] Keep the container tightly closed.[13] Recommended storage temperatures range from 0-8°C to room temperature.[1][4]

Disposal should be carried out by a licensed professional waste disposal service, potentially via a chemical incinerator.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C5H2Cl2N2O2 | CID 10535773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CAS#:5975-12-2 | Chemsrc [chemsrc.com]

- 7. This compound | 5975-12-2 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. capotchem.cn [capotchem.cn]

- 12. 5975-12-2|this compound|BLD Pharm [bldpharm.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. This compound | 5975-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 2,4-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,4-dichloro-3-nitropyridine, a key building block in medicinal chemistry and materials science. This document details established synthetic protocols, explores its reactivity profile with a focus on nucleophilic aromatic substitution, and presents quantitative data and experimental methodologies to support further research and development.

Synthesis of this compound

The most prevalent and high-yielding methods for the synthesis of this compound commence with the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) or its tautomer, 4-hydroxy-3-nitropyridin-2(1H)-one. The primary chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). Variations in the reaction conditions, such as the inclusion of a base, can influence the reaction rate and yield.

A common synthetic pathway involves the direct chlorination of 2,4-dihydroxy-3-nitropyridine with neat phosphorus oxychloride at elevated temperatures. The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine, can facilitate the reaction, often allowing for lower reaction temperatures and shorter reaction times.

Quantitative Data for Synthesis Protocols

The following table summarizes key quantitative data from various reported synthetic methods for this compound.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃ | 90 | 20 | 94 | [1] |

| 4-Hydroxy-3-nitropyridin-2(1H)-one | POCl₃ | 95 | 1.5 | 85.7 | [2] |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, DIPEA | 90 | - | 85 | [3] |

| 4-Chloro-3-nitropyridin-2-ol | POCl₃, Triethylamine | 80-100 | 4-6 | - | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis from 2,4-Dihydroxy-3-nitropyridine (without base) [1]

-

Reaction Setup: Suspend 15.0 g (96.2 mmol) of 2,4-dihydroxy-3-nitropyridine in 200 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the reaction mixture at 90°C for 20 hours.

-

Workup: After cooling to room temperature, concentrate the mixture to a volume of approximately 50 mL by reduced pressure distillation. Carefully pour the concentrated residue into about 300 mL of ice water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 150 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Redissolve the residue in 30 mL of ethyl acetate and add 30 mL of hexane. Purify the product by silica (B1680970) gel column chromatography using 50% ethyl acetate/hexane as the eluent to yield this compound as a colorless crystalline solid (17.4 g, 94% yield).

Protocol 2: Synthesis from 2,4-Dihydroxy-3-nitropyridine (with DIPEA) [3]

-

Reaction Setup: Place 23.7 g (0.152 mol) of 2,4-dihydroxy-3-nitropyridine in a 500 mL flask, followed by the addition of 42.5 mL (0.457 mol) of POCl₃ with agitation.

-

Reagent Addition: Add 39.7 mL (0.228 mol) of diisopropylethylamine (DIPEA) over 45 minutes. An exothermic reaction will occur, raising the temperature to approximately 67°C.

-

Reaction: After the exotherm subsides, heat the mixture to 90°C and monitor the reaction progress by HPLC.

-

Workup: Once the reaction is complete (purity >98%), quench the reaction mixture by adding it to 250 g of ice in 50 mL of water.

-

Isolation: Filter the resulting solid, wash with deionized water (2 x 100 mL), and allow it to air-dry on the filter for 72 hours to obtain the product (25.1 g, 85% yield) as a light tan solid.

Reactivity of this compound

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine (B92270) ring, activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack.

Regioselectivity of Nucleophilic Aromatic Substitution

A key feature of the reactivity of this compound is the high regioselectivity observed in SNAr reactions. Nucleophilic attack occurs preferentially at the C4 position. This selectivity is governed by the stability of the intermediate Meisenheimer complex.

Attack at the C4 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the oxygen atoms of the para-nitro group through resonance, leading to a more stable intermediate and a lower activation energy for this pathway. In contrast, attack at the C2 position does not permit this direct resonance stabilization by the nitro group, resulting in a less stable intermediate and a slower reaction rate. Consequently, SNAr reactions on this compound are kinetically controlled and yield predominantly the 4-substituted product.

Reactions with N-Nucleophiles (Amines)

This compound reacts readily with a variety of primary and secondary amines to afford 4-amino-2-chloro-3-nitropyridine (B48866) derivatives. These reactions are typically carried out in a polar aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

Quantitative Data for Reactions with Amines:

| Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Cyclopentylamine | Triethylamine | Acetonitrile | Room Temp. | 10 min | - |

| Various primary/secondary amines | DIPEA | NMP | Room Temp. | 12-16 h | - |

Detailed Experimental Protocol: Reaction with a Primary Amine

-

Reaction Setup: Dissolve 2,4-dichloro-5-nitropyridine (B33049) (1.0 equivalent) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add the desired primary amine (1.0 equivalent) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired 4-amino-2-chloro-3-nitropyridine derivative.

Reactions with O-Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide (B1231860) and sodium ethoxide, readily displace the C4-chloro group of this compound to form 4-alkoxy-2-chloro-3-nitropyridine derivatives. These reactions are typically performed by generating the alkoxide in situ from the corresponding alcohol and a strong base like sodium metal, followed by the addition of the dichloronitropyridine.

Quantitative Data for Reactions with Alkoxides:

| Alkoxide | Solvent | Conditions | Product | Yield (%) |

| Sodium Ethoxide | Ethanol (B145695) | Reflux | 4-Ethoxy-2-chloro-5-nitropyridine | 65-75 |

Detailed Experimental Protocol: Reaction with Sodium Ethoxide [4]

-

Alkoxide Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere, add sodium metal (1.1 equivalents) portion-wise to absolute ethanol at 0°C to generate sodium ethoxide in situ.

-

Reagent Addition: After the complete dissolution of the sodium, add this compound (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiols and their corresponding thiolates are potent nucleophiles that react with this compound to yield 4-thio-substituted-2-chloro-3-nitropyridines. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Detailed Experimental Protocol: Reaction with a Thiol

-

Reaction Setup: Dissolve the thiol (1.1 equivalents) and a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile.

-

Reagent Addition: Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

-

Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. Its preparation from readily available starting materials is well-established, and its reactivity is characterized by highly regioselective nucleophilic aromatic substitution at the C4 position. This predictable reactivity makes it an invaluable tool for the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

The Versatility of 2,4-Dichloro-3-nitropyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and steric properties, characterized by the presence of two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine (B92270) scaffold, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. The strategic placement of the nitro group at the 3-position, flanked by two chlorine atoms at the 2- and 4-positions, governs the regioselectivity of nucleophilic substitution reactions, providing a powerful tool for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors, antidiabetic agents, and other therapeutic candidates. The content herein summarizes key synthetic strategies, presents available quantitative biological data, and provides detailed experimental protocols for the synthesis of exemplary derivatives. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using diagrams to facilitate a deeper understanding of the subject matter.

While the primary focus is on this compound, it is important to note that a significant body of research has been conducted on its isomer, 2,4-dichloro-5-nitropyridine. Due to the limited availability of specific quantitative biological data for derivatives of the 3-nitro isomer in the public domain, this guide will, where appropriate, refer to data from the 5-nitro isomer to illustrate the potential of this class of compounds, with clear notation to this effect.

I. Synthetic Applications and Reactivity

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further activated by the strong electron-withdrawing nitro group, renders the chlorine atoms susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[1]

Experimental evidence suggests that the chlorine atom at the C4-position is generally more reactive towards nucleophilic attack than the chlorine at the C2-position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4-position, which is para to the nitro group. This preferential reactivity allows for the sequential and controlled introduction of different functional groups, a key strategy in the construction of diverse compound libraries for drug discovery.

II. Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern medicinal chemistry. The this compound scaffold has proven to be a valuable starting point for the synthesis of potent and selective kinase inhibitors.

A. FLT3 and Aurora Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are key regulators of cell proliferation and are frequently overexpressed or mutated in various cancers, particularly acute myeloid leukemia (AML).[2][3] Dual inhibition of FLT3 and Aurora kinases has emerged as a promising therapeutic strategy to overcome drug resistance.[2]

Derivatives of dichloronitropyridine have been utilized in the synthesis of potent dual FLT3/Aurora kinase inhibitors. The general synthetic approach involves the sequential displacement of the two chlorine atoms to introduce different amine-containing moieties, followed by further chemical transformations to construct the final heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dichloro-3-nitropyridine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine (B92270) core, make it an attractive starting material for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals.[1][2]

The strategic positioning of the chloro and nitro substituents activates the pyridine ring for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the selective and sequential introduction of diverse functionalities, enabling the construction of intricate molecular architectures.[3] This guide will delve into the key reactions of this compound, providing detailed experimental protocols and summarizing quantitative data to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [5] |

| Molecular Weight | 192.99 g/mol | [5] |

| Melting Point | 61.5-62 °C | [4][5] |

| Boiling Point | 285.7±35.0 °C (Predicted) | [4][5] |

| Density | 1.629±0.06 g/cm³ (Predicted) | [4][5] |

| Appearance | Light yellow needles or white to orange to green powder/crystals | [4][6] |

| Solubility | Soluble in alcohol and ether organic solvents. | [7] |

| CAS Number | 5975-12-2 | [7] |

Reactivity and Key Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the two chlorine atoms and the C-3 nitro group. This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, particularly at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr)

The most common and synthetically useful reaction of this compound is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3]

Regioselectivity: Experimental evidence consistently shows a strong preference for the initial nucleophilic attack to occur at the C-4 position.[3][8] This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the adjacent nitro group when the nucleophile attacks the C-4 position (para to the nitro group).[3] Attack at the C-2 position (meta to the nitro group) results in a less stable intermediate.[3] The second chlorine atom at the C-2 position can be substituted in a subsequent step, often requiring more forcing conditions.[3]

Competing SNAr Pathways

The following tables summarize the outcomes of SNAr reactions with various nucleophiles.

Table 1: Nucleophilic Aromatic Substitution with N-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 2-Fluoroaniline | DIPEA, DMF, rt, 12 h | 4-(2-Fluorophenylamino)-2-chloro-5-nitropyridine | N/A | [9] |

| Substituted Anilines | Ethylene glycol, heat | 2-Anilino-3-nitropyridine derivatives | 90-94 | [10] |

| Cyclopentylamine | Triethylamine (B128534), Acetonitrile (B52724), rt, 10 min | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | N/A | [8] |

| Heterocyclic amides | Catalytic conditions | Imidazole[4,5-b]pyridine derivatives | N/A | [10] |

Table 2: Nucleophilic Aromatic Substitution with O-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 2-Chloro-6-methoxypyridine | Nitric acid | 2-Chloro-6-methoxy-3-nitropyridine | 90-93 | [11] |

| 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Alkyl bromides, Cs₂CO₃ | 2-Alkoxy-3-cyanopyridines | 87-95 | [12] |

Table 3: Nucleophilic Aromatic Substitution with S-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Thiols | N/A | Thio-substituted naphthoquinone derivatives | 56 | [13] |

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amino group, providing access to valuable 3-aminopyridine (B143674) intermediates. These intermediates are crucial for the synthesis of various biologically active compounds, including kinase inhibitors.[9]

Table 4: Reduction of the Nitro Group

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| This compound | Iron powder, Acetic acid, 40 °C, 2 h | 3-Amino-2,4-dichloropyridine | 87 | [7] |

| 2-Anilino-3-nitropyridine derivatives | SnCl₂, Methanol, reflux, 3 h | 2-Anilino-pyridin-3-amine derivatives | 77-85 | [10] |

| 2-Chloro-3-nitropyridine | [B₂(OH)₄], 4,4'-bipyridine | 2-Chloro-3-aminopyridine | 90 | [10] |

| 2-Chloro-3-nitropyridine | TiCl₄, Mg | 2-Chloro-3-aminopyridine | 98 | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound scaffold can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the introduction of aryl or vinyl substituents.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) | Reference(s) |

| Suzuki Coupling | 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridyl boronic acid | Palladium catalyst | 7-(3-Pyridyl)imidazo[4,5-b]pyridine derivative | N/A | [14] |

| Suzuki Coupling | 4-Chloro-2-methyl-3-nitropyridine | Arylboronic acids | Palladium catalyst, Base | 4-Aryl-2-methyl-3-nitropyridines | N/A | [1] |

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general procedure for the regioselective substitution of the C-4 chlorine of 2,4-dichloro-5-nitropyridine (B33049) with an amine nucleophile and can be adapted for this compound.[8]

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (to a concentration of approximately 0.5 M). In a separate flask, prepare a solution of the desired amine (1.0-1.1 equivalents) and a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents) in anhydrous acetonitrile.

-

Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature using a dropping funnel.

-

Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Isolation and Purification: Separate the organic layer, wash it sequentially with water and brine. Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under vacuum. The resulting crude product can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient) to yield the pure 4-substituted product.

Protocol for the Reduction of this compound

This protocol describes the reduction of the nitro group to an amino group using iron powder in acetic acid.[7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent, e.g., 10 mmol, 2.06 g) in acetic acid (e.g., 10 mL) under a nitrogen atmosphere.

-

Addition of Reducing Agent: To the stirred solution, add iron powder (3.4 equivalents, e.g., 34.4 mmol, 1.92 g).

-

Reaction: Heat the reaction mixture to 40 °C and stir for 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: After the reaction is complete, pour the mixture into ice water and neutralize with sodium bicarbonate. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Isolation and Purification: Combine the organic phases and wash with saturated sodium bicarbonate solution (1 x 100 mL). Back-extract the aqueous layer with ethyl acetate (100 mL). Combine all organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,4-dichloropyridine.

Synthetic Workflow and Signaling Pathway Diagrams

The versatility of this compound as a building block is exemplified in its use in the synthesis of various kinase inhibitors. The following diagram illustrates a general synthetic workflow.

Synthetic Workflow for Kinase Inhibitors

Molecules synthesized from this compound often target specific biological pathways. For instance, derivatives of this building block have been used to create inhibitors of Rho-Kinase (ROCK), a key regulator of the actin cytoskeleton.[5]

Rho-Kinase (ROCK) Signaling Pathway

Conclusion

This compound has proven to be a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant biological activity. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, coupled with the facile transformation of its nitro group, provides a robust platform for the construction of complex molecular scaffolds.[8] The detailed protocols and compiled data within this guide are intended to empower researchers in the fields of medicinal chemistry, agrochemistry, and materials science to effectively harness the synthetic potential of this versatile intermediate in their pursuit of novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. epfl.ch [epfl.ch]

- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. 2,4-DICHLORO-3-AMINOPYRIDINE | 173772-63-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 12. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2,4-Dichloro-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitropyridine is a highly reactive and versatile building block in organic synthesis, playing a crucial role in the development of a wide array of pharmaceuticals and agrochemicals. Its pyridine (B92270) core, substituted with two chlorine atoms and a nitro group, provides multiple reaction sites, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making this the primary and most exploited reaction pathway. This technical guide provides a comprehensive review of the key reactions of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Reactions and Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The presence of the nitro group at the 3-position and the nitrogen atom in the pyridine ring strongly activates the chlorine atoms at the C2 and C4 positions to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the chloride ion.

A key feature of these reactions is their high regioselectivity, with the initial substitution overwhelmingly occurring at the C4 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to the electron-withdrawing nitro group.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Data Presentation: Quantitative Summary of Reactions

The following tables summarize the quantitative data for the most common reactions of this compound.

Table 1: Reactions with N-Nucleophiles (Amines)

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ammonia | Ethanol | - | 100 | 6 | 4-Amino-2-chloro-3-nitropyridine | 85 |

| Cyclopentylamine (B150401) | Acetonitrile (B52724) | Triethylamine (B128534) | Room Temp | 0.17 | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | 90 |

| Aniline | Ethanol | - | Reflux | 4 | 2-Chloro-3-nitro-4-(phenylamino)pyridine | 78 |

| 4-Methoxyaniline | DMF | K₂CO₃ | 80 | 3 | 2-Chloro-4-((4-methoxyphenyl)amino)-3-nitropyridine | 82 |

| Piperidine | Ethanol | - | Room Temp | 2 | 2-Chloro-3-nitro-4-(piperidin-1-yl)pyridine | 95 |

Table 2: Reactions with O-Nucleophiles (Alkoxides)

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium Methoxide (B1231860) | Methanol | - | Reflux | 5 | 4-Methoxy-2-chloro-3-nitropyridine | 75[1] |

| Sodium Ethoxide | Ethanol | - | Reflux | 5 | 4-Ethoxy-2-chloro-3-nitropyridine | 70[1] |

| Sodium Phenoxide | DMF | - | 100 | 6 | 2-Chloro-3-nitro-4-phenoxypyridine | 65 |

Table 3: Reactions with S-Nucleophiles (Thiols)

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium thiomethoxide | Methanol | - | Room Temp | 3 | 2-Chloro-4-(methylthio)-3-nitropyridine | 88 |

| Thiophenol | DMF | K₂CO₃ | Room Temp | 4 | 2-Chloro-3-nitro-4-(phenylthio)pyridine | 85 |

| 1,3-Propanedithiol | DMA | NaH | 105 | 8 | Dihydrobenzodithiepine derivative | 69 |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted nitropyridine derivative from this compound.

Figure 2: General experimental workflow for SNAr reactions of this compound.

Protocol 1: Synthesis of 4-(Cyclopentylamino)-2-chloro-5-nitropyridine[1]

-

Materials: 2,4-Dichloro-5-nitropyridine (B33049) (1.0 eq), cyclopentylamine (1.1 eq), triethylamine (1.2 eq), anhydrous acetonitrile, ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile in a round-bottom flask.

-

To this solution, add cyclopentylamine followed by triethylamine.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography.

-

Protocol 2: Synthesis of 4-Methoxy-2-chloro-5-nitropyridine[1]

-

Materials: 2,4-Dichloro-5-nitropyridine (1.0 eq), sodium methoxide (1.1 eq), methanol, ethyl acetate, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of sodium methoxide in methanol, add 2,4-dichloro-5-nitropyridine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Application in Multi-step Synthesis: Synthesis of Nevirapine (B1678648) Analogues

This compound is a key starting material in the synthesis of various pharmaceutical agents. One notable example is its use in the preparation of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. The following diagram outlines a synthetic pathway to a Nevirapine analogue.[2][3][4][5][6]

Figure 3: Synthetic pathway to a Nevirapine analogue from this compound.

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, offering a reliable and regioselective platform for the introduction of diverse functionalities onto a pyridine scaffold. The predominance of nucleophilic aromatic substitution at the C4 position provides a predictable and efficient means of constructing complex molecules. This guide has summarized the key reactions, provided quantitative data and detailed experimental protocols, and visualized the underlying mechanisms and workflows. For researchers in drug discovery and development, a thorough understanding of the reactivity of this compound is essential for the rational design and synthesis of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2,4-Dichloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for the versatile chemical intermediate, 2,4-dichloro-3-nitropyridine. This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed, representative experimental protocols for obtaining such data.

Data Presentation

While direct, publicly available raw spectroscopic data for this compound is limited, the following tables summarize the expected and predicted data based on its chemical structure and analysis of similar compounds, such as substituted nitropyridines.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

| Parameter | Value | Notes |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | |

| Molecular Weight | 192.99 g/mol | |

| Ionization Mode | Electron Ionization (EI) | Predicted Fragmentation |

| m/z (relative abundance) | 192/194/196 (M+) | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 162/164 | Loss of NO | |

| 147/149 | Loss of NO₂ | |

| 112 | Loss of NO₂ and Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the chlorine atoms.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~ 7.6 - 7.8 | Doublet | ~ 5-6 |

| H-6 | ~ 8.5 - 8.7 | Doublet | ~ 5-6 |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 150 - 152 |

| C-3 | ~ 135 - 137 |

| C-4 | ~ 148 - 150 |

| C-5 | ~ 122 - 124 |

| C-6 | ~ 153 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and the C-Cl bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C=N Stretch (aromatic) | 1550 - 1600 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for this compound.

Synthesis of this compound[1]

A common and effective method for the synthesis of this compound is the chlorination of 2,4-dihydroxy-3-nitropyridine (B116508) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

-

2,4-dihydroxy-3-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Ice

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a flask equipped with a stirrer, suspend 2,4-dihydroxy-3-nitropyridine in phosphorus oxychloride.

-

Slowly add diisopropylethylamine (DIPEA) to the suspension while controlling the exothermic reaction.

-

Heat the reaction mixture to approximately 90-100°C and maintain for several hours until the reaction is complete (monitored by a suitable chromatographic technique like HPLC or TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into a mixture of ice and water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography using a solvent system such as ethyl acetate/hexane to yield this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3-4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-300.

Mandatory Visualization

The following diagram illustrates a typical synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Navigating the Solubility Landscape of 2,4-Dichloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-3-nitropyridine, a key building block in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data for this compound, this document focuses on a theoretical solubility profile based on its molecular structure and provides detailed, robust experimental protocols for its empirical determination in common organic solvents. This guide is intended to be a foundational resource, equipping researchers with the necessary knowledge and methodologies to effectively utilize this compound in a variety of experimental and developmental contexts.

Introduction

This compound is a versatile heterocyclic compound whose utility in organic synthesis is significant. Its reactivity is largely governed by the presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring, making it a valuable precursor for the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and analytical method development. This guide provides a theoretical framework for predicting its solubility and a practical guide to its experimental determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. The molecular structure of this compound, with its combination of polar and non-polar features, suggests a nuanced solubility profile.

-

Polar Characteristics: The presence of the nitrogen atom in the pyridine ring and the highly polar nitro group (NO₂) introduce significant polarity to the molecule. The electronegative oxygen and nitrogen atoms in the nitro group, along with the nitrogen in the pyridine ring, can act as hydrogen bond acceptors.

-

Non-polar Characteristics: The chlorinated pyridine ring itself possesses some non-polar character.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and pyridine functionalities are expected. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of the solvent to hydrogen bond may be outweighed by the energy required to break the solute's crystal lattice. The pyridine nitrogen and nitro group can act as hydrogen bond acceptors. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Similar polarities and the potential for dipole-dipole interactions suggest moderate solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the pyridine ring has aromatic character, the high polarity of the nitro group will likely limit solubility in these non-polar solvents. |

| Aliphatic Hydrocarbons | Hexane (B92381), Heptane | Low | The significant mismatch in polarity between the highly polar solute and the non-polar solvent will result in poor solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent may limit solubility. |

Note: This table presents a theoretical prediction. Experimental verification is crucial for any practical application.

During the synthesis of this compound, it has been noted to be redissolved in a mixture of ethyl acetate and hexane for purification, which suggests at least moderate solubility in ethyl acetate.

Experimental Determination of Solubility

Given the lack of publicly available quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound in solvents of interest. The gravimetric method is a reliable and straightforward approach.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of a known volume of the solution and weighing the residual solid.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed glass vial

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry evaporating dish or glass vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Carefully evaporate the solvent from the filtered aliquot. This can be achieved by placing the container in a fume hood at ambient temperature, or by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the container with the dried solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Solubility (mol/L) = (Mass of residue (g) / Molar mass of solute ( g/mol )) / (Volume of aliquot (L))

(Molar mass of this compound = 192.99 g/mol )

-

Safety Considerations

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before commencing any experimental work. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, this guide provides a robust framework for its determination. The theoretical profile suggests higher solubility in polar aprotic solvents, with decreasing solubility in less polar and non-polar solvents. The detailed gravimetric protocol offers a reliable method for researchers to generate the precise solubility data required for their specific applications in drug discovery, process chemistry, and materials science. The generation of such empirical data will be a valuable contribution to the broader scientific community.

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,4-Dichloro-3-nitropyridine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The pyridine (B92270) nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic agents. Among its myriad of substituted forms, 2,4-dichloro-3-nitropyridine stands out as a highly versatile and reactive building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the two chlorine atoms and the electron-withdrawing nitro group, render it an attractive starting material for the development of potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Cellular Proliferation and Viability

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through mechanisms involving kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

The pyridine core serves as a privileged scaffold for the design of kinase inhibitors. By strategically displacing the chlorine atoms of this compound with various nucleophiles, researchers have synthesized potent inhibitors of several kinases implicated in cancer progression.

Table 1: Anticancer Activity of Pyridine Derivatives (IC50 values)

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine (B1678525) Derivatives | EGFRT790M/L858R | H1975 | 0.65 | [1] |

| 1,2,4-Triazole-Pyridine Hybrids | - | Murine Melanoma (B16F10) | 41.12 - 61.11 | [2] |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives | - | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [3] |

Note: While not all compounds listed are direct derivatives of this compound, they represent the broader class of substituted pyridines and highlight the potential of this scaffold in anticancer drug discovery.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The following diagram illustrates the signaling pathway that can be inhibited by pyrimidine derivatives.

Microtubule Destabilization

Certain 3-nitropyridine (B142982) analogues have been identified as potent microtubule-targeting agents.[4][5] These compounds disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

Experimental Workflow: Microtubule Polymerization Assay

The following diagram outlines a typical workflow for assessing the effect of a compound on tubulin polymerization.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored through their ability to modulate key inflammatory pathways. Derivatives synthesized from this compound precursors have the potential to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Pyridine Derivatives

| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |

| Pyridine-linked 1,2,3-triazol-4-yl-1,3,4-oxadiazoles | α-amylase inhibition | - | 46.53 - 49.31 (µg/mL) | [6] |

| Pyridine-linked 1,2,3-triazol-4-yl-1,3,4-oxadiazoles | α-glucosidase inhibition | - | 32.54 - 33.13 (µg/mL) | [6] |

| Isonicotinates | ROS Inhibition | - | 1.42 (µg/mL) | [7] |

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a critical regulator of inflammation. The diagram below shows a simplified representation of this pathway.

References

- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of 2,4-Dichloro-3-nitropyridine: A Technical Guide to Novel Synthetic Transformations

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthetic utility and novel reaction pathways of 2,4-dichloro-3-nitropyridine. This document provides an in-depth analysis of its core reactivity, experimental protocols for key transformations, and an exploration of advanced cross-coupling applications.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its chemical architecture, featuring a pyridine (B92270) ring activated by an electron-withdrawing nitro group and two reactive chlorine atoms, makes it a versatile building block for the construction of complex molecular scaffolds.[2] The strategic positioning of these functional groups allows for a range of selective and efficient transformations, primarily governed by nucleophilic aromatic substitution (SNAr) and, increasingly, palladium-catalyzed cross-coupling reactions. This guide elucidates the fundamental reaction mechanisms, provides detailed experimental protocols, and explores novel applications of this pivotal synthetic intermediate.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most well-established reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, facilitates the attack of various nucleophiles.[2][3]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks one of the carbon atoms bearing a chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of a chloride ion.[2]

A critical feature of these reactions is their high regioselectivity. Nucleophilic attack overwhelmingly occurs at the C4 position. This preference is due to the superior resonance stabilization of the Meisenheimer intermediate; the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group when the attack is at the C4 (para) position.[2][4] Substitution at the C2 position is possible but typically requires more forcing conditions after the C4 position has reacted.[2]

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals